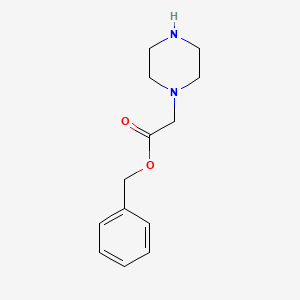

Benzyl piperazin-1-ylacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl piperazin-1-ylacetate is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antiviral Properties

Research has demonstrated that derivatives of benzyl piperazin-1-ylacetate exhibit significant antiviral activity, particularly against HIV-1 reverse transcriptase. A study synthesized various derivatives and evaluated their inhibitory effects, revealing promising candidates with substantial potency against the virus .

Anticancer Potential

The compound has also been investigated for its cytotoxic properties against various cancer cell lines. For instance, compounds related to this compound were found to inhibit tubulin polymerization, which is crucial for cancer cell proliferation . In vitro studies reported that certain derivatives displayed IC50 values indicative of high cytotoxicity against cancer cells such as BT-474 and HeLa .

Neuropharmacology

This compound and its derivatives have been explored for their potential in treating neurodegenerative diseases such as Alzheimer's disease. Some studies indicate that these compounds can inhibit acetylcholinesterase and butyrylcholinesterase, enzymes linked to cognitive decline in Alzheimer's patients .

Antidepressant Effects

Recent literature suggests that this compound may exhibit antidepressant-like effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, although further studies are needed to elucidate the exact pathways involved.

Case Studies and Research Findings

Several notable studies have highlighted the applications of this compound:

化学反応の分析

Hydrolysis of the Ester Group

The benzyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield piperazin-1-ylacetic acid, a precursor for further functionalization:

-

Basic Hydrolysis : NaOH in aqueous/organic solvent systems (e.g., ethanol/water) cleaves the ester to the carboxylate, which is acidified to the free acid .

-

Acidic Hydrolysis : HCl in dioxane or THF achieves similar results but is less common due to side reactions with the piperazine ring .

Reaction Example :

Benzyl piperazin-1-ylacetateNaOH, H2O/EtOHPiperazin-1-ylacetic acidHClWater-soluble salt

Functionalization of the Piperazine Ring

The piperazine nitrogen can undergo further alkylation, acylation, or sulfonylation to introduce diverse substituents:

-

Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) in the presence of KI/K₂CO₃ yields disubstituted piperazines .

-

Acylation : CDI-activated carboxylic acids couple with the piperazine nitrogen to form amides, as seen in σ1 receptor ligand synthesis .

Table 2: Functionalization Reactions

Stability and Side Reactions

-

Thermal Stability : Decomposition occurs above 200°C, with the ester group being more labile than the piperazine ring .

-

Competing Reactions : Over-alkylation at both piperazine nitrogens is mitigated by stoichiometric control .

Analytical Characterization

特性

分子式 |

C13H18N2O2 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC名 |

benzyl 2-piperazin-1-ylacetate |

InChI |

InChI=1S/C13H18N2O2/c16-13(10-15-8-6-14-7-9-15)17-11-12-4-2-1-3-5-12/h1-5,14H,6-11H2 |

InChIキー |

FDTQLXHLYYPMEG-UHFFFAOYSA-N |

正規SMILES |

C1CN(CCN1)CC(=O)OCC2=CC=CC=C2 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。